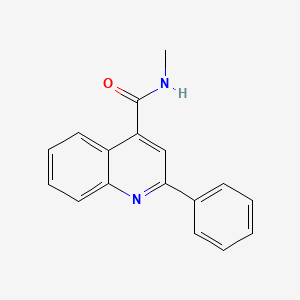

N-methyl-2-phenyl-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

N-methyl-2-phenyl-4-quinolinecarboxamide and its derivatives have been synthesized through various methods, including N-methylation of desmethyl precursors with [11C]methyl iodide or [11C]methyl triflate, demonstrating potential in radiochemistry, particularly for PET imaging applications (Matarrese et al., 2001). Another synthesis approach involves Friedlander condensation for creating N-methylquindoline esters, which are then transformed into carboxamides, showcasing versatility in their synthetic routes (Chen et al., 2002).

Molecular Structure Analysis

The crystal structure analysis of similar quinolinecarboxamide compounds, such as Linomide, reveals insights into their conformation and potential structure-activity relationships. These structures typically exhibit characteristic packing and hydrogen bonding patterns that may influence their biological activities (Dasari & Srikrishnan, 2002).

Chemical Reactions and Properties

Quinolinecarboxamides undergo various chemical reactions, including functionalization through lithiation, showcasing their reactivity and potential for further chemical modifications (Bennacef et al., 2007). Their reactivity paves the way for creating diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, including crystallinity and solubility, can be deduced from the crystallographic and solubility studies of similar quinoline derivatives. These properties are critical for understanding the drug-like attributes of these compounds (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

Quinolinecarboxamides exhibit a range of chemical properties, such as reactivity towards nucleophiles and electrophiles, influenced by their quinoline core and carboxamide functionality. These properties are essential for their interactions with biological targets and their overall bioactivity profile (Jansson et al., 2006).

科学的研究の応用

Radioligand Development for PET Imaging

The development and evaluation of novel quinoline-2-carboxamide derivatives, including radioligands synthesized with carbon-11 for positron emission tomography (PET) imaging, have shown promise in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. These compounds have demonstrated high specific binding to PBR in various organs, suggesting their potential as radioligands for PBR imaging with PET (Matarrese et al., 2001).

Antitumor Activity

Research into phenyl-substituted derivatives of quinoline carboxamides has revealed their potential as "minimal" DNA-intercalating agents with significant in vivo antitumor activity. This line of investigation highlights the importance of the phenyl ring's position for intercalative binding and antitumor efficacy, with certain compounds showing promising results in leukemia and solid tumor models (Atwell et al., 1989).

Novel Synthesis Approaches

Innovative methods for the synthesis of substituted anilides of quinoline carboxylic acid have been developed, utilizing microwave irradiation for efficient reaction processes. These methods enable the creation of a variety of quinoline-2-carboxanilides, showcasing the versatility of quinoline derivatives in chemical synthesis (Bobál et al., 2011).

DNA Methylation Inhibition

Quinoline derivatives have been identified as potent inhibitors of DNA methyltransferase (DNMT), offering a new avenue for research into epigenetic modifications and their implications for diseases like cancer. The synthesis of quinoline-based SGI-1027 analogues has demonstrated significant inhibitory effects on human DNMT3A, providing insights into the structural requirements for DNMT inhibition (Rilova et al., 2014).

特性

IUPAC Name |

N-methyl-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-18-17(20)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQVDWJIGGZGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenylquinoline-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)